molecular formula C23H21ClN4O B7436721 6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine

6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine

Cat. No. B7436721
M. Wt: 404.9 g/mol
InChI Key: GGABDUWITNMNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine, also known as CMMPQ, is a quinoxaline derivative that has been studied for its potential therapeutic applications in various diseases. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine involves the inhibition of the protein kinase CK2, which plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine disrupts the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine has been shown to have a significant impact on various biochemical and physiological processes in cancer cells. It inhibits the activity of CK2, leading to the downregulation of various signaling pathways involved in cancer cell growth and survival. Additionally, 6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine induces apoptosis in cancer cells, leading to the elimination of cancer cells from the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine in lab experiments is its potent inhibitory activity against CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. Additionally, 6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for cancer therapy.
However, one of the limitations of using 6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental setups. Additionally, further studies are needed to determine the optimal dosage and administration of 6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine for therapeutic applications.

Future Directions

There are several future directions for the study of 6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine. One potential direction is the development of more potent and selective CK2 inhibitors based on the structure of 6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine. Additionally, further studies are needed to determine the optimal dosage and administration of 6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine for cancer therapy. Furthermore, the potential use of 6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine involves several steps, including the reaction of 2-bromoethylamine with 2-chloroquinoxaline, followed by the reaction of the resulting compound with 4-methoxybenzyl chloride and 2-pyridin-2-ylethylamine. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O/c1-29-20-8-5-17(6-9-20)16-28(13-11-19-4-2-3-12-25-19)23-15-26-22-14-18(24)7-10-21(22)27-23/h2-10,12,14-15H,11,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGABDUWITNMNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CCC2=CC=CC=N2)C3=CN=C4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine

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